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Compound of Interest

Compound Name: Octadecanoyl-L-threo-sphingosine

Cat. No.: B3026375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and

biological significance of Octadecanoyl-L-threo-sphingosine, a specific stereoisomer of

ceramide. The information is curated for professionals in research and drug development, with

a focus on detailed methodologies and the molecule's role in cellular signaling.

Chemical Identity and Properties
Octadecanoyl-L-threo-sphingosine, also known as N-Stearoyl-L-threo-sphingosine, is a

member of the ceramide family of lipids. Ceramides are central molecules in sphingolipid

metabolism, acting as precursors for more complex sphingolipids and as bioactive signaling

molecules themselves. The "L-threo" designation refers to the specific stereochemistry of the

sphingosine backbone, which influences its biological activity.

Table 1: Chemical Data for Octadecanoyl-L-threo-sphingosine
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Property Value

CAS Number 95037-06-2

Molecular Formula C₃₆H₇₁NO₃

Molecular Weight 565.95 g/mol

SMILES OC--INVALID-LINK----INVALID-LINK--O

Physical State Solid

Purity Typically >99%

Storage -20°C

Experimental Protocols
Synthesis of Octadecanoyl-L-threo-sphingosine
The synthesis of Octadecanoyl-L-threo-sphingosine involves the N-acylation of the L-threo-

sphingosine backbone with stearic acid. While a specific, detailed protocol for this exact

molecule is not readily available in a single source, a general procedure can be outlined based

on established methods for the synthesis of ceramides.[1] The key steps involve the synthesis

of the L-threo-sphingosine base followed by its acylation.

1. Synthesis of L-threo-sphingosine:

A concise and stereoselective route for the synthesis of L-threo-sphingosine starting from

commercially available L-serine has been described.[2] Key steps in this process include the

formation of a trans-oxazoline intermediate followed by an intermolecular olefin cross-

metathesis to introduce the long alkyl chain.[2] Alternative patented methods describe the

synthesis starting from an achiral aromatic source, where a stereospecific azido alcohol is a

key intermediate.[2]

2. N-acylation of L-threo-sphingosine with Stearic Acid:

Materials: L-threo-sphingosine, Stearic Acid, a coupling agent (e.g., N,N'-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a
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suitable solvent (e.g., Dichloromethane (DCM) or a mixture of DCM and Dimethylformamide

(DMF)), and a base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA)).

Procedure:

Dissolve L-threo-sphingosine and stearic acid in the chosen solvent.

Add the base to the mixture.

Slowly add the coupling agent to the reaction mixture at 0°C.

Allow the reaction to warm to room temperature and stir for several hours to overnight.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if

DCC or EDC is used).

Wash the filtrate with dilute acid (e.g., 1M HCl) and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

3. Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of

methanol in chloroform or dichloromethane to yield pure Octadecanoyl-L-threo-sphingosine.

Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized molecule.

Key signals to identify include those corresponding to the amide proton, the protons on the

sphingosine backbone, the olefinic protons, and the long alkyl chains of both the sphingosine

and the stearoyl group. Conformational studies of sphingolipids can be performed using

advanced NMR techniques.[3]
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2. Mass Spectrometry (MS):

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

coupled with Time-of-Flight (TOF) or tandem mass spectrometry (MS/MS) is used to

determine the molecular weight and fragmentation pattern of the molecule.[4][5][6][7]

Characteristic fragment ions will correspond to the loss of water, the cleavage of the amide

bond, and fragmentation of the sphingoid base and the fatty acyl chain.[6][7] In-source

fragmentation can provide detailed structural information, including the location of double

bonds.[6][7]

Table 2: Key Analytical Techniques and Expected Observations

Technique Expected Observations

¹H NMR

Signals for amide proton, vinyl protons, methine

protons adjacent to hydroxyl and amino groups,

and methylene and methyl protons of the alkyl

chains.

¹³C NMR

Resonances for carbonyl carbon, olefinic

carbons, carbons bearing hydroxyl and amino

groups, and aliphatic carbons.

LC-MS/MS

Parent ion corresponding to [M+H]⁺ or [M+Na]⁺.

Characteristic fragment ions from the loss of

water and cleavage of the sphingoid backbone

and fatty acyl chain.

Biological Activity and Signaling Pathways
Ceramides, in general, are key signaling molecules involved in a variety of cellular processes,

including apoptosis, cell cycle arrest, and inflammation.[1][8][9] The stereochemistry of the

sphingoid base plays a crucial role in determining the specific biological effects.

The Role of L-threo-Ceramides in Cell Signaling
Unlike the naturally occurring D-erythro ceramides, L-threo-sphingolipids exhibit distinct

biological activities. L-threo-dihydrosphingosine has been shown to be a potent competitive
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inhibitor of sphingosine kinases (SphK1 and SphK2).[5][10] These enzymes are responsible for

phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a pro-survival and pro-

proliferative signaling molecule.[4]

By inhibiting SphK1 and SphK2, L-threo-sphingolipids can disrupt the "sphingolipid rheostat,"

which is the balance between the levels of pro-apoptotic ceramides and sphingosine, and pro-

survival S1P.[4] An increase in the ceramide/S1P ratio is generally associated with the

induction of apoptosis. Safingol, the synthetic L-threo-stereoisomer of endogenous

sphinganine, is known to compete with SphK1, leading to increased ceramide levels and

apoptosis in various cell types.[11]

While SphK1 does not phosphorylate DL-threo-dihydrosphingosine, SphK2 can efficiently

phosphorylate it.[5] This differential activity of the two kinase isoforms towards L-threo-

sphingolipids adds another layer of complexity to their biological effects.

Signaling Pathway Diagram
The following diagram illustrates the central role of sphingosine kinases in sphingolipid

metabolism and how L-threo-sphingolipids can interfere with this pathway.
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Caption: L-threo-ceramide signaling via inhibition of Sphingosine Kinases.

Experimental Workflow for Studying Cellular Effects
The following workflow can be used to investigate the biological effects of Octadecanoyl-L-
threo-sphingosine in a cellular context.
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Caption: Workflow for assessing the cellular effects of Octadecanoyl-L-threo-sphingosine.

Conclusion
Octadecanoyl-L-threo-sphingosine is a valuable tool for researchers studying the intricate

roles of sphingolipids in cellular signaling. Its distinct stereochemistry leads to unique biological

activities, primarily through the inhibition of sphingosine kinases, which alters the critical

balance between pro-apoptotic and pro-survival sphingolipid metabolites. The experimental

protocols and workflows provided in this guide offer a framework for the synthesis,

characterization, and biological evaluation of this and related L-threo-ceramides, paving the

way for further discoveries in sphingolipid-targeted drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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